H-Ala-Phe-NH2 HCl
Description
H-Ala-Phe-NH2 HCl (CAS 60240-16-6) is a dipeptide amide hydrochloride consisting of alanine (Ala) and phenylalanine (Phe) residues linked by an amide bond, with a terminal amide group and a hydrochloride counterion. Its molecular formula is C₁₂H₁₈ClN₃O₂, with a molecular weight of 271.74 g/mol and a calculated LogP of 2.14, indicating moderate hydrophobicity . This compound is primarily used in research settings, particularly in peptide synthesis and biochemical studies, due to its structural similarity to bioactive peptides. Suppliers offer it in purities up to 98%, with typical quantities ranging from 1 mg to 10 mg .
Properties
Molecular Formula |
C12H18ClN3O2 |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
2-(2-aminopropanoylamino)-3-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-8(13)12(17)15-10(11(14)16)7-9-5-3-2-4-6-9;/h2-6,8,10H,7,13H2,1H3,(H2,14,16)(H,15,17);1H |
InChI Key |
ZBPKZDKCUDGUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Phe-NH2 HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: Alanine is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: Phenylalanine is coupled to the alanine on the resin using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Cleavage: The dipeptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification systems.
Chemical Reactions Analysis
Types of Reactions
H-Ala-Phe-NH2 HCl can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the amide bond or the side chains of the amino acids.
Substitution: Substitution reactions can occur at the amide bond or the side chains, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives, while reduction can lead to modified amide bonds or side chains.
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis : H-Ala-Phe-NH2 HCl is widely utilized in solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides efficiently. The process begins with the attachment of this compound to a solid resin, followed by the stepwise addition of protected amino acids. The ability to automate this process has made it suitable for large-scale production in pharmaceutical applications.
Model Compound : As a model compound, this compound is used to study peptide coupling reactions and to evaluate new coupling reagents. For instance, research comparing various coupling reagents demonstrated that this compound can effectively participate in peptide bond formation under optimized conditions, showcasing its utility in developing new synthetic methodologies .
Biological Research
Protein-Protein Interactions : In biological studies, this compound is employed to investigate protein-protein interactions. Its incorporation into peptides can help elucidate the binding mechanisms between proteins and their ligands. For example, studies have shown that dipeptides like H-Ala-Phe-NH2 can modulate enzyme activity by mimicking substrate interactions .
Enzyme-Substrate Studies : The compound is also used in enzyme kinetics studies to understand how specific amino acid sequences influence enzyme activity. Research involving human phenylalanine hydroxylase indicated that the presence of phenylalanine significantly stabilizes enzyme conformations, which is critical for understanding metabolic disorders such as phenylketonuria .
Material Science
Biomaterials Development : this compound has been explored for its potential in creating functional biomaterials. Its ability to self-assemble into hydrogels makes it an attractive candidate for drug delivery systems and tissue engineering applications. Studies have demonstrated that hydrogels formed from amino acids exhibit excellent biocompatibility and can encapsulate therapeutic agents effectively .
Nanostructures and Nanoparticles : The compound's unique properties allow it to be used in the synthesis of peptide-based nanostructures. These nanostructures can be engineered for specific functions, such as targeted drug delivery or imaging applications due to their ability to interact with biological systems at the molecular level .
Case Study 1: Peptide Bond Formation
A study examining the kinetics of peptide bond formation using various coupling reagents highlighted the efficiency of using this compound as a substrate. The results indicated that the reaction conditions could be optimized to achieve high yields of desired peptides, demonstrating its importance in synthetic peptide chemistry .
Case Study 2: Enzymatic Activity Modulation
Research on human phenylalanine hydroxylase showed that dipeptides like H-Ala-Phe-NH2 could significantly influence enzyme activity. The presence of phenylalanine was found to enhance the enzyme's stability and activity, which has implications for understanding metabolic pathways involving this amino acid .
Mechanism of Action
The mechanism of action of H-Ala-Phe-NH2 HCl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Implications
- Drug Design : this compound’s dipeptide structure mimics natural peptide substrates, making it useful for protease inhibition studies. In contrast, H-Leu-Phe-NH2 HCl’s hydrophobicity could enhance blood-brain barrier penetration .
- Chirality Studies: D-amino acid variants (e.g., H-D-Phe-NH2·HCl) provide insights into enzymatic stereospecificity .
- Synthetic Utility: Single amino acid amides (e.g., H-Phe-NH2 HCl) are cost-effective precursors for custom peptide synthesis .
Biological Activity
H-Ala-Phe-NH2 HCl, also known as Alanine-Phenylalanine Amide Hydrochloride, is a dipeptide that consists of the amino acids alanine and phenylalanine linked by a peptide bond. This compound has garnered attention in biochemical research due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its structural properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHClNO
- Molecular Weight : Approximately 247.70 g/mol
- Structure : The compound features an amide bond between alanine (Ala) and phenylalanine (Phe), with the hydrochloride form enhancing solubility in aqueous solutions, which is crucial for biological assays.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Neurotransmitter Modulation : Phenylalanine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. This dipeptide may influence neurotransmitter levels and contribute to neurological functions.
- Enzyme Interaction : The presence of the amide group allows this compound to serve as a substrate or inhibitor for various enzymes, particularly peptidases. This property is significant in studying enzyme kinetics and mechanisms .
- Receptor Binding : The hydrophobic nature of phenylalanine enhances its interaction with lipid membranes and receptors, potentially affecting signal transduction pathways .
Biological Assays and Case Studies
Several studies have investigated the biological effects of this compound:
Case Study 1: Opioid Receptor Interaction
A study on modified peptides revealed that dipeptides like this compound can exhibit selective binding to opioid receptors. This interaction suggests potential analgesic properties, making it a candidate for pain management therapies .
| Peptide Structure | Opioid Receptor Affinity | Biological Activity |
|---|---|---|
| H-Ala-Phe-NH2 | Moderate | Potential analgesic |
| [D-Ala]deltorphin II | High | Strong agonist |
Case Study 2: Antioxidant Activity
Research has shown that dipeptides containing phenylalanine can exhibit antioxidant properties, protecting cells from oxidative stress. This activity is attributed to the ability of phenylalanine to scavenge free radicals .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| H-Gly-Phe-NH2 HCl | Glycine-Phenylalanine Amide | Simpler structure; lacks aromatic properties |
| H-Phe-NH2 HCl | Phenylalanine Amide | More hydrophobic; single amino acid |
| This compound | Alanine-Phenylalanine Amide | Introduces aliphatic amino acid; alters hydrophobicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
